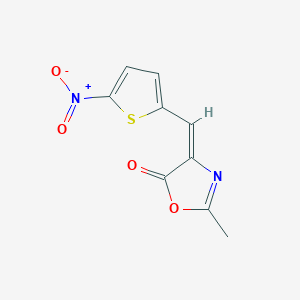
2-(2-Thioxopyrrolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Thioxopyrrolidin-1-yl)acetic acid is a compound that features a pyrrolidine ring with a thioxo group at the second position and an acetic acid moiety attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thioxopyrrolidin-1-yl)acetic acid typically involves the functionalization of preformed pyrrolidine rings. One common method is the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of bases such as sodium hydride or lithium diisopropylamine . The reaction conditions often require heating and the use of organic solvents like methanol or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(2-Thioxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol group.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or esters, depending on the nucleophile used.
科学的研究の応用
2-(2-Thioxopyrrolidin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in the preparation of various heterocyclic compounds.
Biology: The compound can be used to study enzyme inhibition and protein interactions.
Industry: It may be used in the synthesis of fine chemicals and intermediates for other industrial processes
作用機序
The mechanism of action of 2-(2-Thioxopyrrolidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thioxo group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its target .
類似化合物との比較
Similar Compounds
2-(2-Oxopyrrolidin-1-yl)acetic acid: This compound has an oxo group instead of a thioxo group and is known for its use in nootropic drugs like piracetam.
2-(2-Oxopyrrolidin-1-yl)acetamide: Similar to the acetic acid derivative but with an amide group, used in the treatment of central nervous system disorders.
Uniqueness
2-(2-Thioxopyrrolidin-1-yl)acetic acid is unique due to the presence of the thioxo group, which imparts different chemical reactivity and biological activity compared to its oxo analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
特性
分子式 |
C6H9NO2S |
|---|---|
分子量 |
159.21 g/mol |
IUPAC名 |
2-(2-sulfanylidenepyrrolidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H9NO2S/c8-6(9)4-7-3-1-2-5(7)10/h1-4H2,(H,8,9) |
InChIキー |
OKBWRMFBECIUJT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=S)N(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Oxazolepropanoic acid, 2-methyl-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12889472.png)

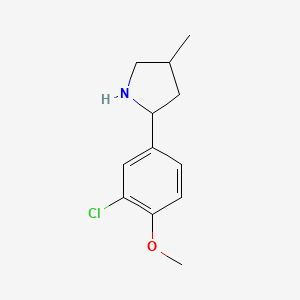
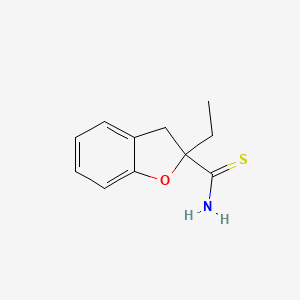



![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2,6-dichlorobenzamide](/img/structure/B12889534.png)
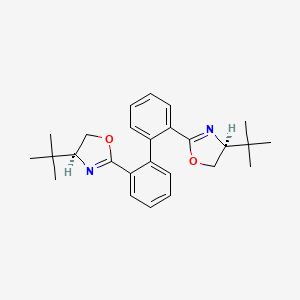
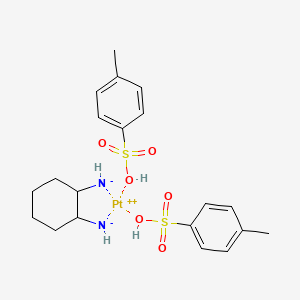
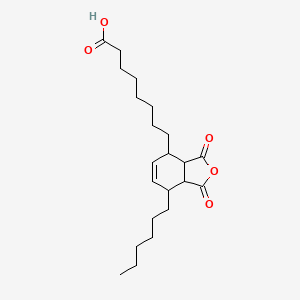
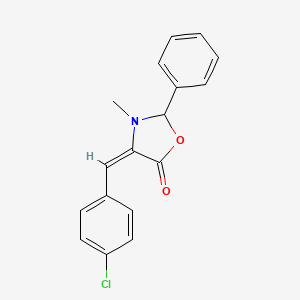
![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
